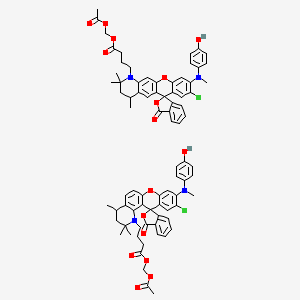

HKYellow-AM (6/12-mixture)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyloxymethyl 4-[8’-chloro-9’-(4-hydroxy-N-methylanilino)-2’,2’,4’-trimethyl-3-oxospiro[2-benzofuran-1,6’-3,4-dihydrochromeno[3,2-g]quinoline]-1’-yl]butanoate; acetyloxymethyl 4-[10’-chloro-9’-(4-hydroxy-N-methylanilino)-2’,2’,4’-trimethyl-3-oxospiro[2-benzofuran-1,12’-3,4-dihydrochromeno[2,3-h]quinoline]-1’-yl]butanoate is a complex organic compound. It features a unique structure with multiple functional groups, including chloro, hydroxy, and methylanilino groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spiro[2-benzofuran-1,6’-3,4-dihydrochromeno]quinoline core. This can be achieved through a series of reactions such as cyclization, chlorination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution of the chloro groups may yield various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

HKYellow-AM (6/12-mixture) functions as a fluorescent probe that undergoes a reaction with ONOO-, resulting in a measurable fluorescence signal. The mechanism involves the selective reaction of the probe with peroxynitrite, leading to the release of a fluorescent product. This property allows researchers to monitor oxidative stress and related biochemical processes in real time.

Biological Research

- Detection of Reactive Species : HKYellow-AM is primarily used for detecting reactive nitrogen species, particularly peroxynitrite, which plays a significant role in various pathological conditions, including neurodegenerative diseases and inflammation.

- Cellular Imaging : The compound enables researchers to visualize cellular processes involving oxidative stress, providing insights into the dynamics of reactive species within live cells.

Pharmacological Studies

- Drug Development : The ability to measure ONOO- levels can aid in the development of therapeutic agents targeting oxidative stress-related diseases. Researchers can evaluate the efficacy of potential drugs by monitoring their impact on peroxynitrite levels.

- Mechanistic Studies : HKYellow-AM facilitates studies on the mechanisms of action of various pharmacological agents by providing a method to assess their effects on oxidative stress pathways.

Case Study 1: Neurodegenerative Disease Research

In a study investigating Alzheimer's disease, researchers utilized HKYellow-AM to measure peroxynitrite levels in neuronal cultures. The results indicated elevated ONOO- levels correlated with cellular damage, highlighting the probe's utility in understanding neurodegeneration mechanisms.

Case Study 2: Inflammation Studies

Another study focused on inflammatory responses in macrophages. By employing HKYellow-AM, scientists demonstrated that pro-inflammatory cytokines increased peroxynitrite production, linking oxidative stress to inflammation and showcasing the probe's application in immunology.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Research | Detection of reactive nitrogen species | High sensitivity for ONOO- detection |

| Pharmacological Studies | Evaluation of drug effects on oxidative stress | Correlation between drug efficacy and ONOO- levels |

| Neurodegenerative Diseases | Monitoring oxidative stress in neuronal cultures | Elevated ONOO- linked to cellular damage |

| Inflammation | Assessing pro-inflammatory cytokine effects on reactive species production | Increased ONOO- correlates with inflammation |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methylanilino groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-N-methylanilino derivatives: These compounds share structural similarities and may exhibit similar chemical and biological properties.

Spiro[2-benzofuran-1,6’-3,4-dihydrochromeno]quinoline derivatives: These compounds have a similar core structure and may be used in similar applications.

Uniqueness

The uniqueness of acetyloxymethyl 4-[8’-chloro-9’-(4-hydroxy-N-methylanilino)-2’,2’,4’-trimethyl-3-oxospiro[2-benzofuran-1,6’-3,4-dihydrochromeno[3,2-g]quinoline]-1’-yl]butanoate lies in its combination of functional groups and structural complexity

Actividad Biológica

HKYellow-AM (6/12-mixture) is a novel fluorogenic probe designed for the detection of peroxynitrite (ONOO-) in living cells and tissues. This compound has garnered attention due to its high selectivity and sensitivity, making it an essential tool in biological research, particularly in studies related to oxidative stress.

- Chemical Structure : HKYellow-AM is characterized by its yellow fluorescence, which enables visualization under appropriate lighting conditions.

- Solubility : The compound is soluble in organic solvents and can be effectively used in various biological assays.

HKYellow-AM operates by reacting with peroxynitrite, a reactive nitrogen species that plays a significant role in cellular signaling and oxidative stress. Upon interaction with ONOO-, HKYellow-AM undergoes a chemical transformation that results in increased fluorescence, allowing for real-time monitoring of oxidative stress levels within cells.

Applications in Research

- Detection of Oxidative Stress : The primary application of HKYellow-AM is in the detection of peroxynitrite, which is crucial for understanding various pathological conditions related to oxidative stress.

- Cellular Imaging : The compound is utilized in fluorescence microscopy to visualize oxidative stress markers in live cells, providing insights into cellular health and disease mechanisms.

Case Studies

- Study on Cardiovascular Diseases : Research has indicated that elevated levels of peroxynitrite are associated with cardiovascular diseases. HKYellow-AM was employed to monitor oxidative stress levels in cardiac tissues, demonstrating its efficacy as a diagnostic tool.

- Neurodegenerative Disorders : In studies involving neurodegenerative diseases such as Alzheimer's, HKYellow-AM was used to assess oxidative damage in neuronal cells, revealing significant correlations between increased ONOO- levels and neuronal apoptosis.

Comparison of Fluorogenic Probes

| Probe Name | Target Species | Sensitivity | Selectivity | Application Area |

|---|---|---|---|---|

| HKYellow-AM | ONOO- | High | High | Oxidative Stress Detection |

| DCFH-DA | ROS | Moderate | Moderate | General ROS Detection |

| MitoSOX Red | Mitochondrial Superoxide | High | Moderate | Mitochondrial Studies |

Summary of Biological Activity Findings

Propiedades

IUPAC Name |

acetyloxymethyl 4-[8'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate;acetyloxymethyl 4-[10'-chloro-9'-(4-hydroxy-N-methylanilino)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,12'-3,4-dihydrochromeno[2,3-h]quinoline]-1'-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C40H39ClN2O8/c1-23-21-39(3,4)43(18-8-11-35(46)49-22-48-24(2)44)37-27(23)16-17-33-36(37)40(29-10-7-6-9-28(29)38(47)51-40)30-19-31(41)32(20-34(30)50-33)42(5)25-12-14-26(45)15-13-25;1-23-21-39(3,4)43(16-8-11-37(46)49-22-48-24(2)44)33-19-35-30(17-28(23)33)40(29-10-7-6-9-27(29)38(47)51-40)31-18-32(41)34(20-36(31)50-35)42(5)25-12-14-26(45)15-13-25/h6-7,9-10,12-17,19-20,23,45H,8,11,18,21-22H2,1-5H3;6-7,9-10,12-15,17-20,23,45H,8,11,16,21-22H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDXCCHKVDGIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC3=C2C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C.CC1CC(N(C2=CC3=C(C=C12)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)N(C)C7=CC=C(C=C7)O)Cl)CCCC(=O)OCOC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H78Cl2N4O16 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.